3-Bromo-5-methoxy-2-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives as Core Scaffolds in Chemical Synthesis
Pyridine, a six-membered aromatic ring containing one nitrogen atom, and its derivatives are of paramount importance in organic chemistry. nih.govnumberanalytics.comslideshare.net The nitrogen atom imparts unique properties to the ring, influencing its reactivity and making it a versatile scaffold for constructing complex molecules. nih.govnumberanalytics.com Pyridine-based structures are integral to numerous pharmaceuticals, agrochemicals, and materials. nih.govnumberanalytics.com The ability to easily modify the pyridine ring through various chemical reactions allows for the creation of a diverse array of molecules with tailored biological activities and physicochemical properties. nih.gov
Overview of Halogenated and Alkoxy-Substituted Pyridines in Target Molecule Construction
The introduction of halogen and alkoxy substituents onto the pyridine ring significantly expands its synthetic utility. Halogenated pyridines, for instance, are crucial intermediates in a multitude of cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net The halogen atom, such as bromine, can act as a leaving group, facilitating reactions like the Suzuki-Miyaura coupling. mdpi.com
Alkoxy groups, like the methoxy (B1213986) group, also play a vital role by influencing the electronic properties of the pyridine ring. They can direct the position of subsequent chemical modifications and can be key components in the final target molecule's structure and function. The strategic placement of both halogen and alkoxy groups on a pyridine scaffold, as seen in 3-Bromo-5-methoxy-2-methylpyridine, creates a highly valuable and reactive building block for the synthesis of more complex and functionally diverse molecules.
Chemical and Physical Properties of this compound
This substituted pyridine, with the chemical formula C₇H₈BrNO, possesses a unique combination of functional groups that dictate its physical and chemical behavior. chemicalbook.combiosynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256823-49-0 |
| Molecular Weight | 202.05 g/mol |
| Molecular Formula | C₇H₈BrNO |
| Boiling Point (Predicted) | 223.7±35.0 °C |
| Density (Predicted) | 1.452±0.06 g/cm³ |
Data sourced from multiple chemical suppliers and databases. chemicalbook.com
Synthesis and Reactivity
The primary method for synthesizing this compound involves the bromination of 5-methoxy-2-methylpyridine. This electrophilic aromatic substitution reaction is typically carried out using a brominating agent like bromine in a suitable solvent such as acetic acid. The electron-donating methoxy group at the 5-position directs the incoming bromine atom to the 3-position.
The reactivity of this compound is largely governed by the presence of the bromine atom. This bromine serves as a versatile handle for further chemical transformations. A key reaction is the Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by an aryl or vinyl group, enabling the construction of complex biaryl structures. The bromine can also be displaced by various nucleophiles, opening avenues for the synthesis of a wide range of pyridine derivatives.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methoxy group protons, the methyl group protons, and the aromatic protons on the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of C-Br, C-O (methoxy), and aromatic C-H bonds. |
Applications in Research
This compound serves as a crucial building block in medicinal chemistry and materials science research. Its utility lies in its ability to participate in a variety of chemical reactions to form more elaborate molecular architectures. For instance, it is a key intermediate in the synthesis of compounds with potential biological activity. The combination of the bromo, methoxy, and methyl groups provides multiple points for modification, allowing chemists to systematically alter the structure of a molecule to study its properties and function.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGCQAVQAKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721426 | |
| Record name | 3-Bromo-5-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-49-0 | |
| Record name | 3-Bromo-5-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methoxy-2-methylpyridine | |
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Synthetic Methodologies for 3 Bromo 5 Methoxy 2 Methylpyridine and Its Precursors
De Novo Synthesis Approaches to the Pyridine (B92270) Ring System
De novo synthesis refers to the construction of the pyridine ring from acyclic (non-ring) precursors. This approach is fundamental in heterocyclic chemistry, allowing for the assembly of complex pyridine structures from simpler, readily available starting materials.
Cyclocondensation Reactions in Pyridine Formation
Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring through the condensation of one or more molecules with the elimination of a small molecule, typically water or ammonia (B1221849). youtube.com A classic and versatile method is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.orggcwgandhinagar.com
Variations of this reaction allow for the preparation of a wide array of substituted pyridines. youtube.com For instance, the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632) can yield pyridines directly or after an oxidation step. baranlab.org Industrial preparations often utilize gas-phase cyclocondensations at high temperatures, for example, reacting acetaldehyde, formaldehyde, and ammonia over a catalyst to produce pyridine and picolines (methylpyridines). youtube.com While highly effective for large-scale production, laboratory-scale syntheses often favor more controlled, solution-phase reactions. youtube.comresearchgate.net
Strategic Incorporation of Methyl and Methoxy (B1213986) Functionalities
The synthesis of a specifically substituted pyridine like 2-methyl-5-methoxypyridine, a direct precursor to the target compound, requires the strategic selection of starting materials that already contain the necessary methyl and methoxy groups or functionalities that can be readily converted to them.
For example, a synthetic route to a 5-methylpyridone, a related structural motif, can be achieved by reacting propionaldehyde (B47417) with an acrylic compound to form a 2-formylpentanoic intermediate. This intermediate is then cyclized with an ammonia source to form a dihydropyridone, which can be oxidized to the corresponding 2-hydroxypyridine (B17775) (a pyridone tautomer). google.com The hydroxyl group can then be converted to a methoxy group via Williamson ether synthesis, and the methyl group is incorporated from the initial propionaldehyde.
Functionalization Strategies for Bromination and Alkoxylation
Functionalization involves modifying a pre-formed pyridine ring to introduce the desired substituents at specific positions. This is a common and often more direct route to achieving the final target molecule, 3-Bromo-5-methoxy-2-methylpyridine. The typical precursor for this approach is 5-methoxy-2-methylpyridine.
Regioselective Bromination of Pyridine Nuclei
Introducing a bromine atom at a specific position on the pyridine ring (regioselectivity) is a critical step. The electronic nature of the existing substituents—the electron-donating methoxy group (-OCH₃) and the weakly electron-donating methyl group (-CH₃)—directs the incoming electrophile (bromine) to a specific carbon atom. In the case of 5-methoxy-2-methylpyridine, the activating methoxy group at position 5 directs bromination primarily to the ortho position (C4) and para position (C2, which is already substituted). The methyl group at C2 directs to its ortho (C3) and para (C6) positions. The combined influence of these groups favors electrophilic substitution at the C3 position.
Direct bromination involves treating the pyridine precursor with an electrophilic bromine source. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgmissouri.edu NBS is favored for its ability to provide a low concentration of molecular bromine, which helps to avoid over-bromination and other side reactions. organic-chemistry.orgyoutube.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetic acid, under controlled temperature conditions. The use of NBS for brominating electron-rich aromatic compounds, including various heterocycles, is a well-established method. wikipedia.orgmissouri.edu Other brominating agents like molecular bromine (Br₂) can also be used, often in the presence of an acid such as sulfuric acid or acetic acid to activate the pyridine ring. google.com
Table 1: Reagents for Direct Bromination
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide | NBS | Dichloromethane or Acetic Acid, 0-25°C |
| Bromine | Br₂ | Acetic Acid or Sulfuric Acid |
An alternative to direct bromination is an indirect, multi-step approach known as the Sandmeyer reaction. nih.govyoutube.com This powerful method allows for the introduction of a bromine atom via a diazonium salt intermediate. This sequence is particularly useful when direct bromination is not regioselective or leads to low yields.
The process begins with a precursor that has an amino group (-NH₂) at the position to be brominated, in this case, 3-amino-5-methoxy-2-methylpyridine. The synthesis of this amino precursor itself might involve reduction of a corresponding nitro-pyridine, which can be prepared by nitrating a suitable pyridine derivative.
The key steps of the Sandmeyer reaction are:
Diazotization: The amino group is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). youtube.comorgsyn.orgchemicalbook.com
Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. nih.govyoutube.com The copper catalyst facilitates the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and yielding the desired aryl bromide. nih.gov
This sequence provides a highly reliable method for the regioselective installation of a bromine atom onto an aromatic or heteroaromatic ring. researchgate.net
Introduction of Methoxy Groups via Nucleophilic Aromatic Substitution (SNAr)
The introduction of a methoxy group onto a pyridine ring, particularly in the synthesis of precursors to this compound, is often achieved through nucleophilic aromatic substitution (SNAr). This class of reaction is pivotal in modifying halogenated pyridines.
Methoxylation of Halogenated Pyridines
The methoxylation of halogenated pyridines is a well-established method for creating methoxypyridine derivatives. A common precursor, 3,5-dibromopyridine, can be selectively methoxylated to yield 3-bromo-5-methoxypyridine (B189597). This reaction typically involves treating the dihalogenated pyridine with a source of methoxide (B1231860) ions, such as sodium methoxide, which can be generated in situ from methanol (B129727) and a strong base like sodium hydride. chemicalbook.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the bromine atoms, facilitates the nucleophilic attack of the methoxide ion. Generally, SNAr reactions on pyridine rings are faster at the C-4 position, followed by the C-2/6 positions, and are slowest at the C-3/5 positions. baranlab.org However, the specific reaction conditions can be tailored to favor substitution at the desired position.
Role of Reaction Conditions and Solvent Effects in Methoxylation
The success and selectivity of the methoxylation of halogenated pyridines are highly dependent on the reaction conditions and the solvent system employed. The choice of base, temperature, and solvent can significantly influence the reaction rate and the regiochemical outcome. For instance, in the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine, the reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The use of sodium hydride and methanol in DMF at elevated temperatures (e.g., 90°C) drives the reaction to completion. chemicalbook.com The temperature is a critical parameter; it must be high enough to overcome the activation energy for substitution at the C-3 position, which is generally less reactive than the C-2 or C-4 positions. baranlab.orgwuxibiology.com The solvent's ability to solvate the ions involved in the reaction also plays a crucial role in the reaction's efficiency.
Synthesis of Key Intermediates
Preparation of 2-Methyl-3-aminopyridine and Related Precursors
2-Methyl-3-aminopyridine, also known as 2-amino-3-picoline, is a valuable precursor in various synthetic pathways. lobachemie.comchemicalbook.com Its synthesis can be approached through several routes. One common method involves the reduction of a corresponding nitro compound, though this can sometimes be laborious. orgsyn.org An alternative and often more direct method is the amination of a suitable pyridine derivative. For instance, 3-aminopyridine (B143674) can be prepared from nicotinamide (B372718) via the Hofmann rearrangement using an alkaline potassium hypobromite (B1234621) solution. orgsyn.org The introduction of the methyl group can be achieved through various strategies, including starting from a pre-methylated pyridine ring.
Another important related precursor is 5-bromo-2-methylpyridin-3-amine (B1289001). This compound can be synthesized from 2-amino-3-picoline through bromination. guidechem.com The bromination of 2-aminopyridine (B139424) derivatives often occurs at the 5-position. orgsyn.org
Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide for Derivatization
The protection of the amino group in 5-bromo-2-methylpyridin-3-amine as an acetamide (B32628) is a common strategy to facilitate further chemical transformations, such as Suzuki cross-coupling reactions. mdpi.com The synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide is typically achieved by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. mdpi.com This reaction is often carried out in a solvent like acetonitrile (B52724) and can be catalyzed by a few drops of a strong acid, such as sulfuric acid, with moderate heating (e.g., 60°C). mdpi.com The resulting acetamide is a stable, crystalline solid that can be readily purified. mdpi.com This derivatization is crucial as it modifies the electronic properties of the molecule and can lead to higher yields and better selectivity in subsequent coupling reactions. mdpi.com
Data Tables
Table 1: Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|
Table 2: Compounds Mentioned
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | This compound | 1256823-49-0 |
| 3,5-Dibromopyridine | 3,5-Dibromopyridine | 625-92-3 |
| 3-Bromo-5-methoxypyridine | 3-Bromo-5-methoxypyridine | 50720-12-2 |
| Sodium methoxide | Sodium methoxide | 124-41-4 |
| Sodium hydride | Sodium hydride | 7646-69-7 |
| N,N-dimethylformamide | N,N-dimethylformamide | 68-12-2 |
| 2-Methyl-3-aminopyridine | 3-Methylpyridin-2-amine | 1603-40-3 |
| 2-Amino-3-picoline | 3-Methylpyridin-2-amine | 1603-40-3 |
| 5-Bromo-2-methylpyridin-3-amine | 5-Bromo-2-methylpyridin-3-amine | 3430-22-6 |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | 1301214-71-0 |
| Acetic anhydride | Acetic anhydride | 108-24-7 |
| Acetonitrile | Acetonitrile | 75-05-8 |
| Sulfuric acid | Sulfuric acid | 7664-93-9 |
| Nicotinamide | Pyridine-3-carboxamide | 98-92-0 |
| 3-Aminopyridine | Pyridin-3-amine | 462-08-8 |
| 2-Aminopyridine | Pyridin-2-amine | 504-29-0 |
Reactivity Profiles and Transformational Chemistry of 3 Bromo 5 Methoxy 2 Methylpyridine
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the pyridine (B92270) ring is the primary site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Utility of the Bromine Moiety for Subsequent Functionalization
The carbon-bromine bond at the 3-position of the pyridine ring is the key to its synthetic utility in nucleophilic substitution reactions. The bromine atom acts as an effective leaving group, facilitating its displacement by a variety of nucleophilic reagents. This reactivity allows for the strategic introduction of different atoms and molecular fragments, transforming the initial pyridine scaffold into a diverse range of derivatives. This functionalization is a fundamental strategy in medicinal chemistry and materials science for creating libraries of compounds with varied properties. For instance, similar bromopyridine structures are widely used as precursors in the synthesis of complex organic molecules.
Reactivity Towards Various Nucleophiles
3-Bromo-5-methoxy-2-methylpyridine is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The lone pair of electrons on the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. chemguide.co.uk While specific studies on this exact compound are not extensively detailed in publicly available literature, the reactivity patterns of analogous bromopyridines suggest its amenability to substitution by common classes of nucleophiles.
These reactions typically involve nucleophiles where the attacking atom is nitrogen, oxygen, or sulfur. For example, amines can react to form amino-pyridines, alkoxides can yield ether derivatives, and thiols can produce thioethers. The reaction mechanism for amines, for instance, involves the lone pair on the nitrogen atom acting as a nucleophile to attack the electrophilic carbon bearing the bromine atom. chemguide.co.ukyoutube.com
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Product Type |
|---|---|---|
| Amines | Diethylamine | 3-(Diethylamino)-5-methoxy-2-methylpyridine |
| Alkoxides | Sodium methoxide (B1231860) | 3,5-Dimethoxy-2-methylpyridine |
This table represents potential reactions based on the known reactivity of similar bromopyridine compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, especially those involving palladium, are paramount for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and high functional group tolerance. rsc.org This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgyoutube.com For this compound, this reaction allows for the attachment of various aryl, heteroaryl, or alkyl groups at the 3-position.
Catalytic Systems and Ligand Effects in Coupling Reactions
The success of a Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. libretexts.org The catalyst system typically consists of a palladium precursor and a ligand.
Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgorganic-chemistry.org
Ligands: Ligands are crucial as they stabilize the palladium center and modulate its reactivity. For substrates like this compound, which is an electron-rich heteroaromatic halide, electron-rich and sterically bulky phosphine (B1218219) ligands are generally most effective. rsc.orglibretexts.org These ligands facilitate the oxidative addition step and promote the final reductive elimination. libretexts.org Examples include:
Triphenylphosphine (PPh₃): One of the earliest and most widely used ligands. libretexts.org
Tri(tert-butyl)phosphine (P(tBu)₃) and Tricyclohexylphosphine (PCy₃): These are more electron-rich and bulkier than PPh₃, often leading to higher catalytic activity for challenging substrates. rsc.orgorganic-chemistry.org
Dialkylbiaryl Phosphine Ligands: Developed by the Buchwald group, ligands like SPhos have proven to be exceptionally effective for a broad range of Suzuki-Miyaura reactions, including those involving heteroaryl systems and hindered substrates. nih.gov
The choice of base (e.g., potassium carbonate, cesium carbonate, potassium phosphate) and solvent (e.g., 1,4-dioxane (B91453), toluene, methanol) are also critical parameters that must be optimized for each specific reaction. rsc.orgnih.gov In some cases, the methoxy (B1213986) group on a coupling partner can participate in the reaction through a chelation effect with the palladium catalyst, influencing the outcome and selectivity of the coupling. beilstein-journals.org
Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Aryl and vinyl triflates |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | Electron-rich aryl chlorides |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Methanol (B129727)/Water | Aryl bromides |
This table is a summary of common catalytic systems used for Suzuki-Miyaura reactions based on literature precedents. rsc.orgnih.gov
Mechanistic Considerations of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This oxidizes the palladium from its 0 state to the +2 state, forming a Pd(II) complex. nih.gov The rate of this step is influenced by the ligand, with electron-rich ligands generally accelerating the reaction. libretexts.org
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. nih.govrsc.org This process is the most complex and can occur via several proposed pathways. A base is required to activate the organoboron compound, typically by forming a more nucleophilic "ate" complex (boronate). organic-chemistry.org
Boronate Pathway: The base (like a hydroxide (B78521) ion) coordinates to the boron atom of the boronic acid (R-B(OH)₂), forming a tetracoordinate boronate ([R-B(OH)₃]⁻). This activated species then reacts with the Pd(II) complex (L₂Pd(Ar)Br) to transfer the R group to the palladium center. umn.eduresearchgate.net
Oxo-Palladium Pathway: An alternative pathway suggests that the base first reacts with the Pd(II) halide complex to form a palladium-hydroxo complex (L₂Pd(Ar)OH). This complex then reacts with the neutral boronic acid. umn.eduacs.org Computational and experimental studies continue to explore the subtle factors that determine which pathway is dominant under specific reaction conditions. umn.eduacs.org
Reductive Elimination: In the final step, the two organic groups (the pyridine and the newly transferred group) on the palladium center are coupled together, forming the final product. This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.orgnih.gov
Scope and Limitations with Arylboronic Acids and Related Boron Reagents
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound serves as a viable substrate in these transformations. The bromine atom at the 3-position is an effective leaving group, facilitating its reaction with a variety of aryl and vinyl boronic acids.
The scope of the Suzuki-Miyaura reaction with this compound is broad, accommodating a range of arylboronic acids. This includes those with both electron-donating and electron-withdrawing groups. However, certain limitations can be encountered. Steric hindrance from the adjacent methyl group at the 2-position and the methoxy group at the 5-position can influence the reaction's efficiency. Highly substituted or sterically demanding arylboronic acids may lead to lower yields or require more forcing reaction conditions.
Furthermore, the electronic nature of the pyridine ring itself, being electron-deficient, can affect the reaction kinetics compared to analogous benzene (B151609) systems. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. For instance, palladium catalysts with bulky, electron-rich phosphine ligands have been shown to be effective for the coupling of heteroaryl halides. nih.gov Potassium organotrifluoroborates have also emerged as stable and effective coupling partners for heteroaryl halides, sometimes providing higher yields than the corresponding boronic acids. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Partners for Bromopyridines
| Boron Reagent | Coupling Partner | Product Type | Potential for Reactivity with this compound |
| Arylboronic Acids | Phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid | Biaryl compounds | High |
| Heteroarylboronic Acids | Furan-2-boronic acid, Thiophene-3-boronic acid, Pyridine-4-boronic acid | Heterobiaryl compounds | Moderate to High, may require optimized conditions |
| Vinylboronic Acids | Vinylboronic acid, Styrylboronic acid | Alkenylpyridines | High |
| Potassium Aryltrifluoroborates | Potassium phenyltrifluoroborate | Biaryl compounds | High, potentially improved yields over boronic acids |
Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other key palladium-catalyzed cross-coupling reactions.
The Heck reaction , which couples aryl halides with alkenes, has been successfully applied to structurally similar compounds like 3-bromo-5-methoxypyridine (B189597). researchgate.net It is therefore anticipated that this compound would react with various alkenes, such as acrylates and styrenes, to yield the corresponding 3-alkenyl-5-methoxy-2-methylpyridines. The reaction typically requires a palladium catalyst and a base. organic-chemistry.org
The Sonogashira coupling , involving the reaction of an aryl halide with a terminal alkyne, is a widely used method for the synthesis of arylalkynes. organic-chemistry.org This reaction has been demonstrated with other bromopyridine derivatives, suggesting its applicability to this compound. scirp.orgsoton.ac.uk The coupling would be catalyzed by a palladium complex, usually in the presence of a copper(I) co-catalyst and an amine base, to produce 3-alkynyl-5-methoxy-2-methylpyridines. libretexts.org
The Negishi coupling , which utilizes an organozinc reagent as the coupling partner, is another powerful tool for carbon-carbon bond formation. wikipedia.org This reaction is known for its high functional group tolerance and has been used to synthesize unsymmetrical biaryls. organic-chemistry.org The reaction of this compound with an arylzinc or alkylzinc reagent in the presence of a palladium or nickel catalyst would be expected to yield the corresponding 3-aryl- or 3-alkyl-5-methoxy-2-methylpyridine. wikipedia.org
Table 2: Overview of Other Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Typical Product |
| Heck | Alkene (e.g., Styrene, Butyl acrylate) | 3-Alkenyl-5-methoxy-2-methylpyridine |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 3-Alkynyl-5-methoxy-2-methylpyridine |
| Negishi | Organozinc Reagent (e.g., Phenylzinc chloride) | 3-Aryl-5-methoxy-2-methylpyridine |
Reactivity of the Methoxy and Methyl Substituents
Influence of the Methoxy Group on Aromatic Reactivity
The electron-donating nature of the methoxy group can activate the pyridine ring towards electrophilic attack, making it more reactive than unsubstituted pyridine. rsc.org Conversely, the inductive effect can decrease the basicity of the pyridine nitrogen. nih.gov This modulation of electronic properties is crucial for directing the regioselectivity of substitution reactions and influencing the reactivity of the other substituents. For instance, the increased electron density can facilitate electrophilic aromatic substitution at positions ortho and para to the methoxy group.
Transformations of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the 2-position of the pyridine ring is also a site for various chemical transformations.
Oxidation: The methyl group of 2-methylpyridines (2-picolines) can be oxidized to a carboxylic acid group. wikipedia.orgchemicalbook.com For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) can convert the methyl group into a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.org This transformation would provide access to 3-bromo-5-methoxypyridine-2-carboxylic acid, a potentially valuable synthetic intermediate.
Halogenation: The methyl group can also undergo halogenation. For instance, reaction with chlorine gas in the presence of hydrogen fluoride (B91410) can lead to the formation of chloromethyl or dichloromethyl groups, and ultimately a trifluoromethyl group. google.com Radical bromination using agents like N-bromosuccinimide (NBS) under appropriate conditions could also be a feasible transformation.
Electrophilic Aromatic Substitution Reactions
Regioselectivity Considerations in Pyridine Electrophilic Substitutions
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring in this compound play a crucial role in directing the position of any potential electrophilic attack.
The directing effects of the existing substituents must be considered:
Methoxy group (at C5): An ortho, para-director and an activating group.
Methyl group (at C2): An ortho, para-director and a weakly activating group.
Bromo group (at C3): A meta-director and a deactivating group.
Considering the combined influence of these groups, the most likely positions for electrophilic attack would be C4 and C6, as these positions are activated by the methoxy and/or methyl groups. The C4 position is para to the methyl group and ortho to the methoxy group, making it a highly probable site for substitution. The C6 position is ortho to the methoxy group. The deactivating effect of the bromine atom and its meta-directing nature would further disfavor substitution at positions adjacent to it. Computational models can be used to predict the most likely site of electrophilic attack with greater accuracy. rsc.org
Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the 3-Bromo-5-methoxy-2-methylpyridine molecule. The expected ¹H NMR spectrum would display signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the methyl group protons.
Key expected signals include:
A singlet for the methoxy group (-OCH₃) protons, typically appearing in the range of δ 3.8–4.0 ppm.
A singlet for the methyl group (-CH₃) protons at the 2-position, expected around δ 2.5 ppm.
Two distinct signals for the aromatic protons at the 4 and 6-positions of the pyridine ring, which would likely appear as doublets in the aromatic region (δ 6.5–8.0 ppm) due to coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -CH₃ | ~2.5 | Singlet |
| Aromatic H-4 | 6.5 - 8.0 | Doublet |
| Aromatic H-6 | 6.5 - 8.0 | Doublet |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronic environment, including the effects of the electronegative nitrogen and bromine atoms, and the electron-donating methoxy and methyl groups. libretexts.org
Based on typical chemical shifts for substituted pyridines, the following assignments can be predicted testbook.comchemicalbook.comchemicalbook.comchemicalbook.com:
The carbon of the methyl group (-CH₃) would appear at the highest field (lowest ppm value).
The carbon of the methoxy group (-OCH₃) would be found in the range of 55-65 ppm.
The aromatic carbons would resonate in the downfield region (100-160 ppm). The carbons directly bonded to the nitrogen (C2, C6) and bromine (C3) would be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20-25 |
| -OCH₃ | ~55-60 |
| C4 | ~110-120 |
| C3 | ~115-125 |
| C5 | ~145-155 |
| C6 | ~140-150 |
| C2 | ~150-160 |
Note: These are estimated values based on substituent effects on pyridine rings and can vary. mdpi.com
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR techniques are invaluable. omicsonline.org
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. wikipedia.org For this compound, a cross-peak would be expected between the aromatic protons at positions 4 and 6, confirming their adjacent relationship.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals, and the aromatic proton signals to their corresponding ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the methyl protons to C2 and C3, and from the methoxy protons to C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. wikipedia.orglibretexts.org A NOESY spectrum would show a cross-peak between the methyl protons at position 2 and the aromatic proton at position 6 if they are spatially close, which can help to confirm the regiochemistry.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is used to identify the functional groups in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds.
Key characteristic absorption bands expected in the IR spectrum include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the pyridine ring, these vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group would show a strong, characteristic band around 1250 cm⁻¹.
C-Br stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the range of 550–650 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C, C=N Ring Stretch | 1400 - 1600 |
| C-O (Aryl-Alkyl Ether) Stretch | ~1250 |
| C-Br Stretch | 550 - 650 |
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. tandfonline.comcdnsciencepub.com
For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the pyridine ring. researchgate.net Key expected Raman active modes include:
Ring Breathing Mode: A strong, characteristic band for the pyridine ring, typically observed around 1000 cm⁻¹. acs.orgnih.govresearchgate.net The exact position would be influenced by the substituents.
C-Br Stretching: This vibration is also Raman active and would provide complementary information to the IR spectrum. tandfonline.comacs.org
Symmetric vibrations of the methyl and methoxy groups.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also offers valuable structural insights through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a characteristic fragmentation pattern, often referred to as a molecule's "fingerprint." In the analysis of this compound, the mass spectrum would confirm the molecular weight and reveal key structural features through predictable bond cleavages.
The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 202.05 g/mol . biosynth.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), a characteristic M+2 peak will appear with almost the same intensity as the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu
The primary fragmentation pathway observed in the mass spectrum is the loss of the bromine atom, a common fragmentation for halogenated compounds. miamioh.edu Other significant fragments arise from the cleavage of the methyl and methoxy groups.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₇H₈BrNO]⁺ (M⁺) | 202 | 204 | Molecular Ion |
| [C₇H₈NO]⁺ | 122 | 122 | Loss of Bromine radical (•Br) |
| [C₆H₅BrNO]⁺ | 187 | 189 | Loss of Methyl radical (•CH₃) |
| [C₇H₅BrNO]⁻ | 199 | 201 | Loss of H from methyl group |
| [C₆H₈Br]⁺ | 173 | 175 | Loss of Formaldehyde (CH₂O) from methoxy group |
This table represents predicted fragmentation patterns based on established principles of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection capabilities of mass spectrometry. This technique is particularly useful for analyzing compounds in complex mixtures and for quantification in various matrices. nih.govspringernature.com
For a polar compound like this compound, analysis can be challenging on standard reversed-phase columns like C18, where it may exhibit poor retention. nih.gov To overcome this, methods using mixed-mode liquid chromatography (MMLC) or hydrophilic interaction liquid chromatography (HILIC) can be employed, which provide better separation for polar and hydrophilic compounds. nih.govhelixchrom.com
In LC-MS analysis, a soft ionization technique such as Electrospray Ionization (ESI) is typically used. For this compound, analysis in positive ion mode would detect the protonated molecule, [M+H]⁺, at m/z 203 (for the ⁷⁹Br isotope). uni.lu LC-MS/MS, which involves further fragmentation of the parent ion, can be used for highly selective and sensitive quantification, a method commonly applied to pyridine nucleotides and their derivatives in biological samples. nih.govspringernature.com
Table 2: Typical Parameters for LC-MS Analysis of Pyridine Derivatives
| Parameter | Description |
| LC Column | Mixed-Mode or HILIC column for polar compound retention. helixchrom.com |
| Mobile Phase | Gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile). nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Single Ion Monitoring (SIM) of [M+H]⁺ or Multiple Reaction Monitoring (MRM) for tandem MS. |
| Parent Ion (m/z) | 203 (for [C₇H₈BrNO+H]⁺ with ⁷⁹Br). uni.lu |
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry and NMR provide data on connectivity and the local environment of atoms, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
As of the current date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, the technique remains the gold standard for structural elucidation of crystalline solids.
If a suitable single crystal were grown, X-ray diffraction analysis would provide the definitive molecular geometry. Studies on related substituted bromopyridine and methoxypyridine derivatives demonstrate the power of this technique. researchgate.netmdpi.comrsc.org For instance, in crystalline 6-Bromopyridine-2-carbaldehyde, the molecule is essentially planar, and its packing in the crystal is dictated by specific intermolecular contacts like C–H···O and C–H···Br interactions. mdpi.com Similarly, analyses of other pyridine derivatives reveal how substituents influence molecular conformation and packing, which in turn affect the material's physical properties. researchgate.net
A crystallographic analysis of this compound would precisely define the spatial arrangement of the bromo, methoxy, and methyl substituents on the pyridine ring and detail how these molecules arrange themselves in a crystal lattice.
Table 3: Potential Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present within the crystal structure. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-O, C-N, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-Br, C-O-C). |
| Torsion Angles | The dihedral angles that define the molecule's conformation, such as the orientation of the methoxy group relative to the pyridine ring. |
| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonds, halogen bonds, and π–π stacking that govern the crystal packing. mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity indices. iiste.org For substituted pyridines, DFT calculations are typically performed using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p), which have been shown to provide a good balance between accuracy and computational cost. mdpi.comnih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-Bromo-5-methoxy-2-methylpyridine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine (B92270) Ring (Hypothetical Data) This table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.
| Parameter | Bond | Predicted Value |
| Bond Length | C2-N1 | 1.34 Å |
| C6-N1 | 1.33 Å | |
| C3-C4 | 1.39 Å | |
| C2-C(Methyl) | 1.51 Å | |
| C3-Br | 1.90 Å | |
| C5-O(Methoxy) | 1.36 Å | |
| Bond Angle | C6-N1-C2 | 117.0° |
| N1-C2-C3 | 123.5° | |
| C2-C3-C4 | 118.0° | |
| Dihedral Angle | C4-C5-O-C(Methoxy) | 179.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the electron-donating methoxy (B1213986) and methyl groups would be expected to raise the HOMO energy, while the electronegative bromine and nitrogen atoms would lower the LUMO energy. DFT studies on other substituted pyridines confirm that substituents significantly modulate these orbital energies. nih.govsid.ir
Table 2: Illustrative FMO Analysis Data (Hypothetical) This table shows representative values for FMO analysis. Specific calculations are needed for precise data on this compound.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
For this compound, the MEP surface would highlight the most likely sites for electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): The nitrogen atom of the pyridine ring is expected to be the most significant region of negative potential, making it a prime site for protonation and electrophilic attack. nih.govresearchgate.net The oxygen atom of the methoxy group would also exhibit negative potential.
Positive Regions (Blue): Positive potential regions are generally found around the hydrogen atoms. Furthermore, halogen atoms like bromine can exhibit a region of positive potential along the C-Br bond axis, known as a "sigma-hole," making it susceptible to nucleophilic interaction. researchgate.net
MEP analysis of similarly substituted pyridines has been effectively used to explain their reactivity and susceptibility to reactions like N-oxidation. mdpi.comnih.gov
Quantum Mechanical Studies of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model entire reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the feasibility and kinetics of a chemical reaction. For this compound, this could involve modeling its participation in reactions such as Suzuki couplings or nucleophilic aromatic substitutions. Identifying the transition state structure and its associated energy barrier (activation energy) is key to understanding the reaction mechanism and predicting reaction rates. Studies on halopyridines have used DFT to determine potential energy curves for processes like dissociative electron attachment. mostwiedzy.pl
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. DFT calculations can simulate:
Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to aid in peak assignments. Such studies have been successfully performed for other substituted pyridines.
NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (¹H and ¹³C NMR). This allows for the prediction of NMR spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While this compound is a relatively rigid molecule, the methoxy group has rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms at a given temperature, MD can reveal the preferred orientation of the methoxy group and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Strategic Applications in Organic Synthesis
Role as a Versatile Synthetic Building Block
3-Bromo-5-methoxy-2-methylpyridine has established itself as a pivotal building block in the field of organic synthesis. Its utility stems from the specific arrangement and reactivity of its substituents on the pyridine (B92270) core. The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group allows for a range of chemical transformations, providing chemists with precise control over the design and optimization of more complex molecules.
The bromine atom at the 3-position is a key functional handle for introducing molecular diversity. It readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the pyridine with an aryl or vinyl boronic acid. The process typically involves steps of oxidative addition, transmetalation, and reductive elimination, ultimately replacing the bromine atom with a new carbon-based substituent. This method is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Furthermore, the bromine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for its replacement by a wide array of nucleophiles, such as amines, alcohols, and thiols, leading to the creation of a diverse library of substituted pyridine derivatives.
The methoxy group at the 5-position and the methyl group at the 2-position also play crucial roles. The electron-donating methoxy group influences the electronic properties of the pyridine ring and can direct the regioselectivity of certain reactions. For instance, its presence can guide bromination to the 3-position during the synthesis of the parent compound. The methyl group at the 2-position similarly modulates the electronic nature of the heterocyclic ring. The strategic placement of these substituents makes this compound a highly valuable and versatile intermediate for constructing elaborate molecular architectures.
Precursor for the Synthesis of Complex Heterocyclic Systems
Beyond its role in functional group interconversion, this compound serves as a crucial starting material for the assembly of more intricate heterocyclic structures. Patent literature highlights its application in the preparation of a variety of substituted pyridine derivatives through multi-step synthetic sequences. The inherent functionalities of the molecule provide a platform for sequential chemical modifications, allowing for the systematic construction of complex targets.
The ability to perform selective reactions at different positions on the pyridine ring is a key advantage. For example, a Suzuki coupling at the bromine-bearing C3 position can be followed by further transformations involving the other substituents or the pyridine nitrogen atom. The methoxy group at C5, for instance, offers a site for potential ether cleavage and subsequent functionalization. This step-wise approach grants chemists the ability to build up molecular complexity in a controlled and predictable manner.
Development of New Synthetic Methodologies Utilizing the Pyridine Scaffold
The chemistry of substituted pyridines, including this compound, is central to the development of novel synthetic methodologies. Research in this area often focuses on creating more efficient and versatile reactions for the synthesis of pyridine-based compounds, which are of significant interest due to their prevalence in biologically active molecules. mdpi.com
A prime example is the advancement of palladium-catalyzed cross-coupling reactions. Studies on related compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate the power of the Suzuki cross-coupling reaction to generate a series of novel pyridine derivatives in moderate to good yields. mdpi.com In a typical procedure, the bromo-pyridine derivative is reacted with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com These reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com
The scope of these methodologies is continually expanding, with research exploring the use of different starting materials and reaction conditions. For instance, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine and its subsequent use in Suzuki coupling reactions has been reported. mdpi.com This approach highlights the strategic use of protecting groups to modulate reactivity and achieve desired synthetic outcomes.
The table below summarizes a general procedure for a Suzuki cross-coupling reaction involving a bromo-pyridine derivative, illustrating a common methodology in this field. mdpi.com
| Parameter | Description |
| Starting Material | 5-bromo-2-methylpyridin-3-amine |
| Reagents | Arylboronic acid, Tetrakis(triphenylphosphine)palladium (5 mol %), Potassium phosphate |
| Solvent | 1,4-dioxane and water mixture |
| Temperature | 85–95 °C |
| Reaction Time | >15 hours |
| Outcome | Formation of novel 5-aryl-2-methylpyridin-3-amine derivatives |
This table presents a generalized summary of a reported synthetic method. mdpi.com
Furthermore, the development of synthetic routes for various substituted pyridines, as detailed in patent literature, contributes to the broader toolkit available to organic chemists. For example, processes for synthesizing compounds like 2-methoxy-3-bromo-5-fluoropyridine often involve multi-step sequences that may include diazotization followed by fluorination and subsequent bromination. google.com These methodologies, while not directly involving this compound, are part of the wider effort to efficiently produce functionalized pyridine building blocks for various applications.
Exploration in Medicinal Chemistry and Drug Discovery
Function as a Privileged Scaffold for Bioactive Compound Development
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The pyridine (B92270) ring is widely regarded as such a scaffold, found in numerous natural products and synthetic drugs. nih.gov The structure of 3-Bromo-5-methoxy-2-methylpyridine embodies the characteristics of a privileged scaffold due to its inherent features that allow for systematic structural diversification.
The compound offers multiple, distinct points for chemical modification:
The bromine atom at the 3-position is an excellent leaving group, making it highly suitable for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
The methoxy (B1213986) group at the 5-position can be demethylated to a hydroxyl group, providing a site for ether or ester linkages, or it can influence the electronic properties of the ring to direct other reactions.
The methyl group at the 2-position can potentially be functionalized or can serve to modulate the steric and electronic environment of the pyridine nitrogen.
This trifecta of functional handles allows chemists to generate large libraries of diverse compounds from a single, common core. By systematically altering the substituents at these positions, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their interaction with a specific biological target, a hallmark strategy in modern drug discovery. orientjchem.org The inherent versatility of the substituted pyridine core makes this compound a valuable starting point for developing new generations of therapeutic agents. nih.gov
Intermediacy in the Synthesis of Pharmacologically Relevant Derivatives
The true value of this compound in drug discovery is most evident in its application as a key building block for more complex, pharmacologically active molecules. The strategic placement of its functional groups facilitates its incorporation into a variety of drug classes.
Research has identified this compound as a valuable intermediate in the synthesis of cholinergic drugs, particularly those aimed at treating gastrointestinal diseases. psu.edu Cholinergic agents act on the receptors for the neurotransmitter acetylcholine (B1216132) and are crucial for modulating functions of the parasympathetic nervous system. The pyridine scaffold is a common feature in many cholinergic modulators, and the specific substitution pattern of this compound provides a ready-made framework that can be elaborated into final drug candidates.
Oxazolidinones are a critical class of antibiotics, with Linezolid being a prominent example, used to combat resistant Gram-positive bacterial infections. A key synthetic challenge in creating novel oxazolidinones is the construction of the N-aryl-oxazolidinone core. Substituted pyridinyl-oxazolidinones are being explored as next-generation antibacterial agents to overcome resistance. nih.gov
The synthesis of these derivatives often involves coupling a substituted aromatic ring to the oxazolidinone nitrogen. nih.gov The bromine atom on this compound makes it an ideal substrate for such coupling reactions (e.g., Buchwald-Hartwig amination) with a pre-formed oxazolidinone ring or a precursor. This approach allows for the creation of novel oxazolidinone antibiotics where the phenyl ring of traditional structures is replaced by a methoxy- and methyl-substituted pyridinyl moiety, potentially leading to improved activity or pharmacokinetic profiles. A general synthetic strategy starting from a bromo-substituted aryl group is a well-established method for producing key intermediates for drugs like Linezolid. researchgate.net
Table 1: Key Reactions in the Synthesis of Bioactive Derivatives
| Reaction Type | Role of this compound | Potential Application |
| Suzuki-Miyaura Coupling | Provides the bromo-substituted pyridine core for C-C bond formation with boronic acids. | Synthesis of bi-aryl structures common in dual BET/HDAC inhibitors and other complex molecules. |
| Buchwald-Hartwig Amination | Acts as the electrophilic partner for C-N bond formation with amines or amides. | Key step in synthesizing N-pyridinyl oxazolidinones and other amine-linked derivatives. researchgate.net |
| Nucleophilic Aromatic Substitution | The bromine can be displaced by various nucleophiles, especially when activated by other ring substituents. | Introduction of diverse functional groups to create libraries of compounds for screening. |
Epigenetic targets like Bromodomain and Extra-Terminal Domain (BET) proteins and Histone Deacetylases (HDACs) are at the forefront of cancer therapy research. Dual inhibitors that target both BET and HDACs simultaneously are of significant interest for treating aggressive cancers. The molecular structures of these dual inhibitors are often large and complex, typically consisting of a BET-binding warhead, an HDAC-binding zinc-chelating group, and a linker connecting them.
The synthesis of these molecules relies heavily on modern cross-coupling methodologies to connect the different fragments. Bromo-substituted heterocycles like this compound are ideal starting materials or intermediates in these synthetic campaigns. The bromo group allows for facile Suzuki or other palladium-catalyzed coupling reactions to introduce the linker or other parts of the final inhibitor structure. While specific examples naming this exact compound are proprietary, the general synthetic strategies for novel thienopyrimidine-based HDAC inhibitors and other dual-target inhibitors frequently feature a bromo-heterocycle as a key component for building molecular complexity. bldpharm.com
Thrombotic diseases, such as deep vein thrombosis and pulmonary embolism, are a major cause of morbidity and mortality. A key target for anti-thrombotic (anticoagulant) drugs is the enzyme thrombin. Medicinal chemists have actively pursued pyridine-based scaffolds for the design of novel thrombin inhibitors. nih.govpsu.edu
For instance, studies have shown that 2,4-disubstituted pyridine derivatives can be effective thrombin inhibitors, where different groups on the pyridine ring interact with specific pockets (S1, S2, S3) of the enzyme's active site. psu.edu The synthesis of these inhibitors often starts with a di-functionalized pyridine, such as a fluoro-iodopyridine, to allow for the sequential introduction of the necessary pharmacophores. psu.edu this compound presents a similar opportunity. Its bromo- and methyl-substituted scaffold can be used as a foundation to build new anticoagulant agents. The bromo group can be converted via coupling reactions to introduce a group that binds to one of the enzyme's pockets, while other positions on the ring can be functionalized to complete the pharmacophore required for potent anti-thrombotic activity. nih.govgoogle.com
The search for new anti-cancer and anti-inflammatory drugs is a continuous effort in medicinal chemistry. Pyridine derivatives are a rich source of lead compounds in both of these areas. organic-chemistry.org The structural motifs present in this compound—namely the pyridine ring and bromine substitution—are features found in various bioactive compounds.
For example, studies have shown that bromine substitution on heterocyclic rings can significantly enhance anticancer activity. google.com In one study, a 5-bromo-substituted indirubin (B1684374) derivative was identified as a potent anticancer agent. google.com Similarly, bromophenol derivatives have shown promise as both antioxidant and anticancer agents. google.com In the realm of anti-inflammatory research, various pyridine derivatives have been reported as potent agents, often acting as inhibitors of enzymes like COX-2. acs.org The presence of electron-withdrawing groups, such as halogens, on the aromatic ring has been noted as a feature that can enhance anti-inflammatory activity.
Therefore, this compound serves as a highly valuable starting material for synthesizing novel derivatives for screening as potential anti-cancer and anti-inflammatory agents. Its functional groups allow for the attachment of various side chains and pharmacophores known to interact with cancer and inflammation-related targets.
Evaluation of Antibacterial Activities
A thorough review of scientific literature and databases reveals a notable absence of studies specifically investigating the antibacterial activities of the chemical compound this compound.
While research exists on the antibacterial properties of various pyridine derivatives, and even compounds containing bromo and methoxy functional groups, no direct evaluation of this compound against any bacterial strains has been published in the available scientific literature. Material Safety Data Sheets (MSDS) for this compound also indicate that its chemical, physical, and toxicological properties have not been thoroughly investigated. capotchem.com
Consequently, there are no research findings, data tables, or detailed evaluations of its potential antibacterial effects to report at this time. The exploration of this specific compound's bioactivity remains an unaddressed area in medicinal chemistry research.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-5-methoxy-2-methylpyridine?
- Methodological Answer : A common approach involves bromination of a precursor such as 5-methoxy-2-methylpyridine. Brominating agents like -bromosuccinimide (NBS) or in solvents such as dichloromethane or acetic acid can be used under controlled temperature (0–25°C). Regioselectivity is influenced by the electron-donating methoxy group at position 5, which directs bromination to position 3. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- -NMR : Key signals include a singlet for the methoxy group ( ~3.8–4.0 ppm), a methyl group ( ~2.5 ppm, split due to coupling with adjacent protons), and aromatic protons ( ~6.5–8.0 ppm).
- IR : Stretching vibrations for C-Br (~550–650 cm), C-O (methoxy, ~1250 cm), and aromatic C-H (~3000 cm).
- Mass Spectrometry : Molecular ion peak at 202.05 (M) with fragmentation patterns consistent with bromine loss .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradient) provides high purity. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
- Methodological Answer :
- Directed Bromination : Use Lewis acids (e.g., ) to enhance electrophilic substitution at specific positions.
- Protecting Groups : Temporarily protect the methoxy group (e.g., as a silyl ether) to alter electronic effects.
- Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density maps and Fukui indices .
Q. What cross-coupling reactions are feasible for functionalizing this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using catalyst and base in toluene/ethanol (80°C, 12–24 hours).
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed coupling (e.g., , Xantphos ligand) in toluene at 100°C.
- Stille Coupling : Utilize organotin reagents (e.g., -substituted alkenes) for C-C bond formation .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?
- Methodological Answer :
- 2D NMR : Use - COSY and - HSQC to assign overlapping signals.
- Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at elevated temperatures (e.g., 50°C).
- DFT Simulations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G** basis set) .
Key Research Findings
- Synthetic Challenges : Bromination regioselectivity is highly dependent on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor para-bromination, while non-polar solvents (e.g., CCl) enhance meta selectivity .
- Reactivity : The bromine atom undergoes facile cross-coupling reactions, making the compound a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) .
- Thermal Stability : Decomposition occurs above 250°C, necessitating careful handling in high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
